molecular formula C19H19FN2O3 B2995093 1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034311-48-1

1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Cat. No.: B2995093
CAS No.: 2034311-48-1
M. Wt: 342.37
InChI Key: UZGVSINEKAJJRW-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a cyclopropyl group at the N1 position, a methyl group at C6, and a substituted azetidine ring at C2. The azetidine moiety is functionalized with a 2-fluorobenzoyl group, contributing to its unique electronic and steric properties. Pyridin-2(1H)-one derivatives are recognized for their broad biological activities, including antimicrobial, antiviral, and antioxidant effects .

Properties

IUPAC Name

1-cyclopropyl-4-[1-(2-fluorobenzoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-12-8-14(9-18(23)22(12)13-6-7-13)25-15-10-21(11-15)19(24)16-4-2-3-5-17(16)20/h2-5,8-9,13,15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGVSINEKAJJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropyl group, a fluorobenzoyl moiety, and a pyridine ring. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds with similar structures may exhibit anti-cancer properties by influencing apoptotic pathways. Specifically, they can up-regulate pro-apoptotic proteins such as Bax and down-regulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspase 3 in cancer cell lines .

Anticancer Properties

Preliminary studies suggest that 1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one may demonstrate anti-tumor activity against various cancer cell lines. For instance, compounds structurally related to it have shown promising results in inhibiting cell proliferation in models such as HT-29 colorectal cancer cells .

Inhibition of Kinases

The compound may also act as an inhibitor of specific kinases involved in cancer progression. For example, related compounds have been evaluated for their inhibitory effects on ALK5 (TGF-β type I receptor kinase) and p38α MAP kinase, which are critical in cellular signaling pathways associated with cancer and fibrosis .

Case Studies

  • Study on Apoptosis Induction : A study investigating the apoptotic effects of similar compounds found that they significantly increased apoptosis in cancer cells through mitochondrial pathways. The activation of caspase cascades was a key finding, indicating the potential for therapeutic application in oncology .
  • Kinase Inhibition Assays : In enzyme assays, structurally analogous compounds displayed IC50 values ranging from 7.68 nM to over 3000 nM against various kinases, suggesting that the new compound could be similarly effective .

Data Summary

Activity Target/Pathway IC50 Values Reference
AnticancerApoptotic PathwayN/A
Inhibition of ALK5TGF-β Signaling7.68 - 13.70 nM
Inhibition of p38α MAPKCellular Stress Response1240 - 3370 nM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest analogs differ primarily in substituents on the benzoyl ring, azetidine linker, or pyridinone core. These variations influence molecular weight, lipophilicity, and binding interactions. Below is a comparative analysis based on structural analogs from the evidence:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
Target Compound : 1-cyclopropyl-4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one C22H20FN2O4 407.4 2-fluorobenzoyl, cyclopropyl, methyl Fluorine enhances electronegativity; cyclopropyl may reduce metabolic degradation .
Analog 1 : 1-cyclopropyl-6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one C23H22N2O3S 406.5 Thiophen-2-yl benzoyl Thiophene increases lipophilicity, potentially improving membrane permeability.
Analog 2 : 1-cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one C19H18Cl2N2O3 393.3 3,4-dichlorobenzoyl Chlorine atoms introduce steric bulk and electron-withdrawing effects, possibly enhancing target affinity.
Analog 3 : 1-([1,1'-biphenyl]-4-ylmethyl)-4-((2,4-difluorobenzyl)oxy)-6-methylpyridin-2(1H)-one C26H21F2NO2 417.4 Biphenylmethyl, difluorobenzyloxy Biphenyl group may improve π-π stacking interactions; dual fluorine atoms optimize pharmacokinetics.

Key Observations:

Substituent Effects :

  • The 2-fluorobenzoyl group in the target compound provides moderate electronegativity without excessive steric hindrance, contrasting with the 3,4-dichlorobenzoyl analog’s bulkier and more electron-deficient profile .
  • Thiophen-2-yl substitution (Analog 1) increases lipophilicity (clogP ~3.5 estimated), which could enhance blood-brain barrier penetration compared to the target compound’s fluorinated derivative .

Biological Activity :

  • Pyridin-2(1H)-one derivatives with bromophenyl substituents (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit high antioxidant activity (79.05% at 12 ppm) . The target compound’s fluorine atom may reduce antioxidant efficacy but improve antibacterial potency due to enhanced membrane interaction.
  • Analog 3 demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC ~25–50 µg/mL) , suggesting the target compound’s azetidine-fluorobenzoyl scaffold could offer similar or improved inhibition.

Molecular Docking Insights :

  • Docking studies of pyridin-2(1H)-one derivatives with bacterial dihydrofolate reductase (DHFR) revealed that electron-withdrawing groups (e.g., -F, -Cl) enhance binding affinity by forming hydrogen bonds with active-site residues (e.g., Asp27, Thr113) . The target compound’s 2-fluorobenzoyl group is positioned to exploit such interactions.

Limitations:

  • No direct biological data for the target compound are available in the provided evidence.
  • Analog 2 (3,4-dichlorobenzoyl) lacks solubility metrics, complicating pharmacokinetic comparisons.

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